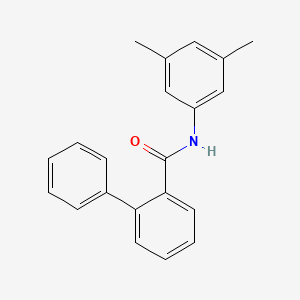![molecular formula C16H18N2O2S B4094584 1-[2-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]propan-1-one](/img/structure/B4094584.png)
1-[2-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]propan-1-one
Descripción general
Descripción
1-[2-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]propan-1-one is a synthetic organic compound that features a pyrimidine ring attached to a phenyl group via a sulfanylpropoxy linker
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]propan-1-one typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a guanidine derivative.
Attachment of the Sulfanylpropoxy Linker: The pyrimidine ring is then reacted with a suitable halogenated propoxy compound in the presence of a base to form the sulfanylpropoxy linker.
Coupling with the Phenyl Group: The final step involves coupling the sulfanylpropoxy-pyrimidine intermediate with a phenyl ketone under basic conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products:
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
1-[2-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]propan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 1-[2-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]propan-1-one involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The sulfanylpropoxy linker may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
2-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]propan-1-one: Similar structure but with different substituents on the phenyl ring.
1-[2-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]ethanone: Similar structure but with an ethanone group instead of a propanone group.
Uniqueness: 1-[2-(3-Pyrimidin-2-ylsulfanylpropoxy)phenyl]propan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
1-[2-(3-pyrimidin-2-ylsulfanylpropoxy)phenyl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-2-14(19)13-7-3-4-8-15(13)20-11-6-12-21-16-17-9-5-10-18-16/h3-5,7-10H,2,6,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGKZHIJYQAPCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=CC=C1OCCCSC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4094511.png)
![N-[2-(2-fluorophenoxy)ethyl]cyclopentanamine;oxalic acid](/img/structure/B4094515.png)
![dimethyl 4-(2-isopropoxyphenyl)-1-[4-(methoxycarbonyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4094530.png)
![2-[3-(2,4,6-Trimethylphenoxy)propylsulfanyl]pyrimidine](/img/structure/B4094545.png)
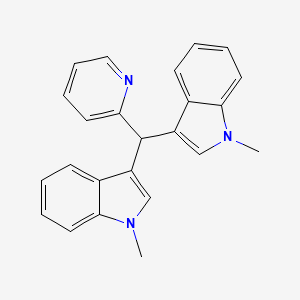
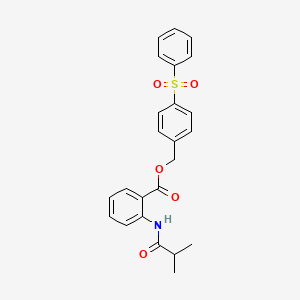
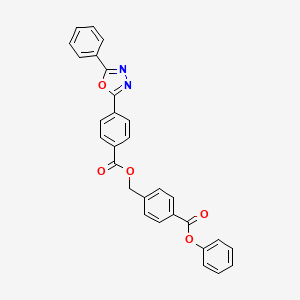
![phenyl 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B4094574.png)
![1-[4-(4-Phenylphenoxy)butyl]-1,2,4-triazole](/img/structure/B4094575.png)
![3,4,5-trimethoxy-N-{5-[2-(4-morpholinyl)-2-oxoethyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4094579.png)
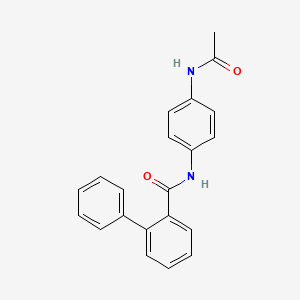
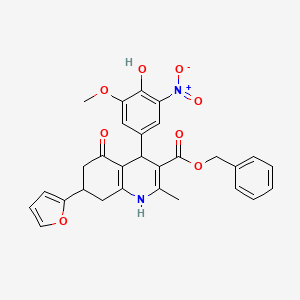
![oxalic acid;N-[3-(3-phenoxyphenoxy)propyl]cyclopentanamine](/img/structure/B4094598.png)
